molecular formula C19H23N3O B2658073 1-[1-(Benzyloxy)hexyl]-1H-1,2,3-benzotriazole CAS No. 300679-76-9

1-[1-(Benzyloxy)hexyl]-1H-1,2,3-benzotriazole

Cat. No.: B2658073
CAS No.: 300679-76-9
M. Wt: 309.413
InChI Key: YUZYSBPDOOMQPN-UHFFFAOYSA-N
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Description

1-[1-(Benzyloxy)hexyl]-1H-1,2,3-benzotriazole is a chemical building block of significant interest in medicinal chemistry and organic synthesis, designed for research and development purposes. The benzotriazole (BT) moiety is a privileged structure in drug discovery, known for its versatile biological properties and its role as a bioisosteric replacement for other heterocyclic systems . This specific derivative, featuring a benzyloxyhexyl side chain, is primarily investigated as a key synthetic intermediate or a potential pharmacophore in the design of novel active compounds. Researchers utilize this scaffold to develop molecules for a range of biological activities, as the benzotriazole core has been extensively reported in the development of antimicrobial , antiparasitic , and antitumor agents . Furthermore, the structural flexibility of benzotriazole derivatives makes them valuable in organic synthesis, where they can act as synthetic auxiliaries to activate reaction centers, stabilize intermediates, and improve regio- and stereoselectivity in the construction of complex molecular architectures . This compound is intended for laboratory research use by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(1-phenylmethoxyhexyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-2-3-5-14-19(23-15-16-10-6-4-7-11-16)22-18-13-9-8-12-17(18)20-21-22/h4,6-13,19H,2-3,5,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZYSBPDOOMQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(N1C2=CC=CC=C2N=N1)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Benzyloxy)hexyl]-1H-1,2,3-benzotriazole typically involves the reaction of 1H-1,2,3-benzotriazole with 1-(benzyloxy)hexyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Benzyloxy)hexyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzotriazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Reduced benzotriazole derivatives.

    Substitution: Substituted benzotriazole compounds with various functional groups.

Scientific Research Applications

1-[1-(Benzyloxy)hexyl]-1H-1,2,3-benzotriazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(Benzyloxy)hexyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with metal ions, forming stable complexes that can modulate various biochemical processes. Additionally, the benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Benzotriazole derivatives vary primarily in their substituents, which dictate their physicochemical and biological properties. Key structural analogs include:

Compound Name Substituent Molecular Formula Key Structural Feature
1-[1-(Benzyloxy)hexyl]-1H-1,2,3-benzotriazole Benzyloxyhexyl C₁₉H₂₃N₃O Long alkyl chain with benzyl ether
1-(1-Ethoxybutyl)-1H-1,2,3-benzotriazole (2g) Ethoxybutyl C₁₃H₁₇N₃O Shorter ethoxy chain
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a) Nitroimidazole-propyl C₁₃H₁₃N₇O₂ Bioactive nitroimidazole moiety
1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole Octyloxymethyl C₁₅H₂₃N₃O Branched alkyl ether

Key Observations :

  • Bioactivity : Nitroimidazole-containing derivatives (e.g., 3a) exhibit antiprotozoic and chemotherapeutic activities due to the nitro group’s redox properties .
  • Synthetic Accessibility : Branched ethers (e.g., octyloxymethyl) are synthesized via similar alkylation routes but require optimization for steric hindrance .

Key Observations :

  • The target compound’s synthesis likely follows the alkylation method in , but yields may vary due to the longer benzyloxyhexyl chain increasing steric hindrance.
  • Nitroimidazole derivatives require careful handling of nitro groups, which can complicate purification .

Physicochemical Properties

Physical properties of selected compounds:

Compound Melting Point (°C) ¹H NMR (δ, ppm) IR (cm⁻¹)
1-[1-(Benzyloxy)hexyl]-1H-benzotriazole* N/A Aromatic H: ~7.3–8.0; CH₂O: ~4.5 C-O: ~1100
1-(1-Ethoxybutyl)-1H-benzotriazole (2g) Not reported CH₂CH₂-N: 4.81 (t) C-N: 1289
3a 167–169 Aromatic H: 7.93–7.34; CH₃: 2.37 NO₂: 1539, 1330
1-[(Octyloxy)methyl]-1H-benzotriazole N/A OCH₂: ~3.5–4.0 C-O: ~1100

Key Observations :

  • Nitroimidazole derivatives show distinct IR peaks for NO₂ (1539, 1330 cm⁻¹) .
  • Ether-linked protons (e.g., CH₂O) resonate at ~4.5 ppm in ¹H NMR, a hallmark of benzotriazole ethers .

Biological Activity

1-[1-(Benzyloxy)hexyl]-1H-1,2,3-benzotriazole (CAS No. 300679-76-9) is a compound of interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H23N3O
  • Molar Mass : 309.41 g/mol
  • Density : 1.11 g/cm³ (predicted)
  • Boiling Point : 449.0 °C (predicted)
  • pKa : 1.52 (predicted)

Benzotriazole derivatives, including this compound, have been studied for their ability to modulate various biological pathways. Some key mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism. For instance, benzotriazole derivatives have been shown to selectively inhibit MAO B with high potency and selectivity .
  • Interaction with Metabotropic Glutamate Receptors : Some studies suggest that benzotriazole derivatives can act as potentiators of metabotropic glutamate receptors, which are vital for synaptic plasticity and cognitive functions .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Antioxidant Activity

Research indicates that benzotriazole derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular models.

Neuroprotective Effects

In vitro studies have shown that certain benzotriazole derivatives can protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in neurodegenerative diseases.

Antimicrobial Properties

Some derivatives exhibit antimicrobial activity against a range of pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways.

Case Studies

Several studies have explored the biological effects of benzotriazole derivatives:

  • Study on MAO Inhibition :
    • A study investigated the inhibitory effects of various benzotriazole compounds on MAO B. The most potent inhibitor showed an IC50 value in the low nanomolar range (1.4 nM), demonstrating significant selectivity over MAO A .
  • Neuroprotection in Animal Models :
    • An animal model study assessed the neuroprotective effects of a related benzotriazole compound against neurotoxicity induced by glutamate. Results indicated a marked reduction in neuronal death and improved behavioral outcomes.
  • Antimicrobial Efficacy :
    • A series of tests evaluated the antimicrobial activity of benzotriazole derivatives against Gram-positive and Gram-negative bacteria. Some compounds demonstrated effective inhibition with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Data Summary Table

PropertyValue
Molecular FormulaC19H23N3O
Molar Mass309.41 g/mol
Density1.11 g/cm³ (predicted)
Boiling Point449.0 °C (predicted)
pKa1.52 (predicted)
IC50 (MAO B Inhibition)1.4 nM
Neuroprotection EfficacySignificant reduction in apoptosis

Q & A

Q. Optimization Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 24 hours) and improves yields by 10–15% .
  • Catalytic Methods : Palladium catalysts (e.g., Pd/C) enhance regioselectivity in alkylation steps .

Q. Methodology :

  • Software: Gaussian 09 with B3LYP/6-31G(d) basis set.
  • Outputs: Optimized geometries, Mulliken charges, and electrostatic potential maps .

Advanced: How to resolve contradictions in reaction yields from different synthetic protocols?

Answer:
Common Contradictions :

  • Yields vary (e.g., 65% vs. 85%) due to solvent polarity, temperature, or catalyst loading .

Q. Resolution Strategies :

Design of Experiments (DoE) : Use factorial design to isolate critical variables (e.g., solvent: DMF vs. THF, catalyst: Pd/C vs. none) .

Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps .

Byproduct Analysis : LC-MS or GC-MS to detect side products (e.g., over-alkylation) .

Case Study :
Microwave synthesis (85% yield) vs. conventional heating (65%): Higher yields attributed to uniform heating and reduced decomposition .

Safety: What are the toxicological considerations when handling this compound?

Answer:

  • Acute Toxicity : Limited data, but related benzotriazoles show LD₅₀ > 500 mg/kg (oral, rats). Assume similar hazards .
  • Environmental Impact : Benzotriazoles are persistent in water; use closed systems to prevent release .
  • Handling Protocols :
    • PPE: Nitrile gloves, lab coat, and safety goggles.
    • Ventilation: Use fume hoods during synthesis .

Regulatory Status : Not FDA-approved; restricted to in vitro research .

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